molecular formula C9H7NO2 B016596 7-Aminocoumarin CAS No. 19063-57-1

7-Aminocoumarin

Cat. No.: B016596
CAS No.: 19063-57-1
M. Wt: 161.16 g/mol
InChI Key: RRHXPUCIXLAHIY-UHFFFAOYSA-N
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Description

7-Aminocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. This compound, in particular, is recognized for its fluorescent properties, making it valuable in scientific research and industrial applications .

Mechanism of Action

Target of Action

7-Aminocoumarin, a member of the aminocoumarin class of antibiotics, primarily targets the DNA gyrase enzyme . This enzyme plays a crucial role in bacterial cell division . The aminocoumarin antibiotics bind tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .

Mode of Action

The mode of action of this compound involves its interaction with the DNA gyrase enzyme. It competes with ATP for binding to the B subunit of this enzyme and inhibits the ATP-dependent DNA supercoiling catalyzed by gyrase . X-ray crystallography studies have confirmed binding at the ATP-binding site located on the gyrB subunit of DNA gyrase .

Biochemical Pathways

The aminocoumarin antibiotics, including this compound, are known to affect the DNA supercoiling process, which is an essential part of bacterial DNA replication . By inhibiting the DNA gyrase enzyme, these antibiotics disrupt the normal functioning of this pathway, leading to the cessation of bacterial cell division .

Pharmacokinetics

It is known that the clinical use of this class of antibiotics has been restricted due to their low water solubility, low activity against gram-negative bacteria, and toxicity in vivo . These factors significantly impact the bioavailability of these compounds.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial cell division. By binding to the DNA gyrase enzyme and preventing DNA supercoiling, this compound effectively halts the replication of bacterial DNA . This leads to the cessation of bacterial growth and proliferation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s low water solubility can limit its effectiveness in aqueous environments . Additionally, its low activity against gram-negative bacteria suggests that it may be less effective in environments dominated by these types of bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminocoumarin typically involves the introduction of an amino group at the 7th position of the coumarin ring. One common method is the reaction of 7-hydroxycoumarin with ammonia or an amine under suitable conditions. Another approach involves the nitration of coumarin followed by reduction to yield the amino derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Aminocoumarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Aminocoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of fluorescent dyes and sensors

Comparison with Similar Compounds

Uniqueness: 7-Aminocoumarin’s unique combination of an amino group and coumarin structure provides distinct fluorescent properties, making it particularly useful in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

7-aminochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXPUCIXLAHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172557
Record name 7-Aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19063-57-1
Record name 7-Aminocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19063-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019063571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINOCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIG3W0095R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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